molecular formula C10H13Cl2N7 B13503416 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13503416
M. Wt: 302.16 g/mol
InChI Key: OCKVJJRYJUFVJZ-UHFFFAOYSA-N
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Description

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that features a tetrazole ring and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from 5-aminotetrazole and cyanogen azide The benzodiazole ring is then introduced through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzodiazole compounds .

Scientific Research Applications

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The benzodiazole ring can interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its combination of a tetrazole ring and a benzodiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications .

Biological Activity

The compound 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic derivative featuring a tetrazole moiety, known for its diverse biological activities. This article summarizes its biological activity based on recent research findings, including antimicrobial properties, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • Tetrazole ring : Contributes to its biological activity.
  • Benzodiazole component : Enhances pharmacological properties.

The molecular formula is C₁₃H₁₅Cl₂N₇, with a molecular weight of approximately 306.16 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa32 µg/mL

In vitro studies demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The MIC values indicate effective inhibition at relatively low concentrations, suggesting potential as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using human cancer cell lines. The results indicated:

  • Non-cytotoxicity against normal cells : The compound did not exhibit harmful effects on non-cancerous human cells (HaCaT).
  • Selective toxicity towards cancer cells : It showed promising cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 20 µg/mL.

This selectivity is crucial for therapeutic applications as it suggests the potential for targeted cancer therapies with reduced side effects .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with bacterial cell wall synthesis and disrupt cellular processes in cancer cells through apoptosis induction.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various tetrazole derivatives, this specific compound demonstrated superior efficacy against clinical isolates of S. epidermidis, achieving an MIC as low as 4 µg/mL. This finding underscores its potential utility in treating infections caused by antibiotic-resistant strains .

Case Study 2: Cancer Cell Line Testing

A comprehensive analysis of its cytotoxicity was performed on multiple human cancer cell lines (e.g., MCF7 for breast cancer). The results indicated that the compound significantly inhibited cell proliferation compared to controls. Further investigations into apoptosis pathways are warranted to elucidate the underlying mechanisms .

Properties

Molecular Formula

C10H13Cl2N7

Molecular Weight

302.16 g/mol

IUPAC Name

2-[6-(2H-tetrazol-5-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C10H11N7.2ClH/c11-4-3-9-12-7-2-1-6(5-8(7)13-9)10-14-16-17-15-10;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15,16,17);2*1H

InChI Key

OCKVJJRYJUFVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NNN=N3)NC(=N2)CCN.Cl.Cl

Origin of Product

United States

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